molecular formula C27H18O9 B3177237 4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid CAS No. 1397264-18-4

4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid

Cat. No.: B3177237
CAS No.: 1397264-18-4
M. Wt: 486.4 g/mol
InChI Key: URKZQQMHESIKRH-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid is a complex organic compound characterized by its multiple phenolic and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carboxylic acids would produce alcohols.

Scientific Research Applications

4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The carboxylic acid groups can interact with proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)benzoic acid: Similar structure but lacks the additional phenolic and carboxylic groups.

    3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Contains similar phenolic groups but different substituents.

Uniqueness

4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid is unique due to its multiple phenolic and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O9/c28-22-10-13(1-4-19(22)25(31)32)16-7-17(14-2-5-20(26(33)34)23(29)11-14)9-18(8-16)15-3-6-21(27(35)36)24(30)12-15/h1-12,28-30H,(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKZQQMHESIKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)O)O)C4=CC(=C(C=C4)C(=O)O)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
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4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
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4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Reactant of Route 4
4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Reactant of Route 5
4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Reactant of Route 6
4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid

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